molecular formula C10H10ClNaO3 B583957 3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt CAS No. 1346600-25-6

3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt

Cat. No. B583957
CAS RN: 1346600-25-6
M. Wt: 240.651
InChI Key: YNPCWJFLKBMRIL-FOMJDCLLSA-M
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Description

3-(4-Chlorophenyl-d4)glutaric Acid is a labelled analogue of 3-(4-Chlorophenyl)glutaric Acid, which is an impurity of Baclofen . Baclofen is an agonist of the GABAB receptor and could be effective as a skeletal muscle relaxant .


Molecular Structure Analysis

The molecular formula of 3-(4-Chlorophenyl-d4)glutaric Acid is C11H7D4ClO4 . The InChI key is URXVLIVRJJNJII-RHQRLBAQSA-N .


Physical And Chemical Properties Analysis

3-(4-Chlorophenyl-d4)glutaric Acid is a light-yellow solid . It is soluble in DMSO and Methanol . The melting point is between 159-161 °C .

Mechanism of Action

As a labelled analogue of an impurity of Baclofen, 3-(4-Chlorophenyl-d4)glutaric Acid might share similar mechanisms of action with Baclofen. Baclofen is known to be an agonist of the GABAB receptor .

Future Directions

The future directions of research on 3-(4-Chlorophenyl-d4)glutaric Acid could involve its use in proteomics research , as well as in the study of metabolic pathways .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Chlorophenyl-d4)-4-hydroxybutyric Acid Sodium Salt can be achieved through the following steps:", "Starting Materials": [ "4-Chlorobenzaldehyde-d4", "Ethyl Acetoacetate", "Sodium Borohydride", "Sodium Hydroxide", "Hydrochloric Acid", "Methanol", "Water" ], "Reaction": [ "Step 1: 4-Chlorobenzaldehyde-d4 is reacted with ethyl acetoacetate in the presence of sodium methoxide to yield 3-(4-Chlorophenyl-d4)-3-oxobutanoic acid ethyl ester.", "Step 2: The resulting ester is then reduced using sodium borohydride in methanol to produce 3-(4-Chlorophenyl-d4)-3-hydroxybutanoic acid ethyl ester.", "Step 3: The ester is then hydrolyzed using sodium hydroxide in water to yield 3-(4-Chlorophenyl-d4)-3-hydroxybutanoic acid.", "Step 4: The final step involves the neutralization of the acid using hydrochloric acid and subsequent formation of the sodium salt by reacting with sodium hydroxide in water." ] }

CAS RN

1346600-25-6

Molecular Formula

C10H10ClNaO3

Molecular Weight

240.651

IUPAC Name

sodium;3-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxybutanoate

InChI

InChI=1S/C10H11ClO3.Na/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8,12H,5-6H2,(H,13,14);/q;+1/p-1/i1D,2D,3D,4D;

InChI Key

YNPCWJFLKBMRIL-FOMJDCLLSA-M

SMILES

C1=CC(=CC=C1C(CC(=O)[O-])CO)Cl.[Na+]

synonyms

4-Chloro-β-(hydroxymethyl)-benzenepropanoic Acid-d4 Sodium;  β-(p-Chlorophenyl-d4)-γ-hydroxybutyric Acid Sodium; 

Origin of Product

United States

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